molecular formula C27H36O5 B15143112 Betamethasone 9(11)-ene-d9

Betamethasone 9(11)-ene-d9

Cat. No.: B15143112
M. Wt: 449.6 g/mol
InChI Key: HMWBLDMZUXMBDQ-VNBGPEOMSA-N
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Description

Betamethasone 9(11)-ene-d9 is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a deuterated form of betamethasone, where deuterium atoms replace certain hydrogen atoms, enhancing its stability and metabolic profile. Betamethasone itself is widely used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and dermatological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 9(11)-ene-d9 typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and deuteration steps. The fluorination is often achieved using reagents like diethylaminosulfur trifluoride (DAST), while hydroxylation can be performed using oxidizing agents such as chromium trioxide. Deuteration is carried out using deuterium gas or deuterated solvents under specific conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for quality control .

Chemical Reactions Analysis

Types of Reactions

Betamethasone 9(11)-ene-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: N-bromosuccinimide, chlorine gas

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and deuterated derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Betamethasone 9(11)-ene-d9 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.

    Medicine: Utilized in preclinical and clinical research to study its efficacy and safety in treating inflammatory and autoimmune diseases.

    Industry: Applied in the formulation of topical and systemic corticosteroid medications

Mechanism of Action

Betamethasone 9(11)-ene-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules. The compound inhibits the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key transcription factors in the inflammatory pathway .

Comparison with Similar Compounds

Betamethasone 9(11)-ene-d9 can be compared with other glucocorticoids such as:

Uniqueness

The deuteration in this compound enhances its metabolic stability, potentially leading to a longer duration of action and reduced side effects compared to its non-deuterated counterparts .

List of Similar Compounds

Properties

Molecular Formula

C27H36O5

Molecular Weight

449.6 g/mol

IUPAC Name

[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate

InChI

InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2

InChI Key

HMWBLDMZUXMBDQ-VNBGPEOMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO

Origin of Product

United States

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